
Azetidon
Overview
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom. It is a colorless liquid at room temperature with a strong odor of ammonia. Azetidine is strongly basic compared to most secondary amines and exhibits significant ring strain due to its four-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine can be synthesized through various methods:
Reduction of Azetidinones (β-lactams): This method involves the reduction of azetidinones using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Multistep Route from 3-Amino-1-Propanol: This involves multiple steps starting from 3-amino-1-propanol.
Aza Paternò–Büchi Reaction: This [2 + 2] photocycloaddition reaction between an imine and an alkene component is an efficient way to synthesize functionalized azetidines.
Industrial Production Methods: Industrial production of azetidine often involves the reduction of azetidinones due to the efficiency and scalability of this method. The use of lithium aluminium hydride and aluminium trichloride is particularly favored in industrial settings .
Chemical Reactions Analysis
Azetidine undergoes various types of chemical reactions:
Oxidation: Azetidine can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones to azetidine is a common reaction.
Substitution: Azetidine can undergo nucleophilic substitution reactions, often leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium azide and alkyl halides are commonly used.
Major Products:
Oxidation: Azetidinones.
Reduction: Azetidine.
Substitution: Substituted azetidines.
Scientific Research Applications
Therapeutic Applications
Azetidon derivatives have been studied for their potential in treating several health conditions, including cardiovascular diseases, infections, and cancer. Below are some key areas of application:
Cardiovascular Health
This compound compounds have shown promise as hypocholesterolemic agents . They inhibit cholesterol absorption in the intestines and help reduce serum cholesterol levels, which is crucial for preventing atherosclerosis—a major cause of coronary heart disease. Research indicates that hydroxy-substituted azetidinones can effectively decrease cholesteryl ester formation, thereby inhibiting the progression of atherosclerotic lesions .
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been extensively documented. They exhibit activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Properties : Azetidinone derivatives have been recognized for their effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli. Some studies report significant antibacterial activity against multidrug-resistant strains .
- Antifungal and Antitubercular Activities : These compounds also demonstrate antifungal properties and have been tested against Mycobacterium tuberculosis, showing promising results .
Cancer Treatment
This compound derivatives have been evaluated for their anticancer properties. Certain compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast and colon cancers. For example, 1,4-diarylazetidinones have shown potent antiproliferative effects against human breast carcinoma cells .
Clinical Trials on Cardiovascular Effects
A study highlighted the efficacy of hydroxy-substituted azetidinones in reducing cholesterol levels in patients with hyperlipidemia. The results showed a significant reduction in LDL cholesterol after treatment with these compounds over a period of 12 weeks .
Antimicrobial Efficacy Case Study
In a clinical setting, this compound derivatives were tested against a panel of resistant bacterial strains. The results indicated that specific azetidinone compounds displayed superior activity compared to traditional antibiotics, suggesting their potential as alternative treatments for resistant infections .
Cancer Treatment Case Study
A series of experiments on this compound compounds demonstrated their ability to inhibit tumor growth in xenograft models of breast cancer. The treated groups exhibited reduced tumor sizes compared to controls, indicating the therapeutic potential of these compounds .
Table: Summary of this compound Applications
Application Area | Specific Uses | Mechanism |
---|---|---|
Cardiovascular Health | Cholesterol absorption inhibition | Reduces serum cholesterol |
Antimicrobial Activity | Treatment against resistant bacteria | Disrupts cell wall synthesis |
Cancer Treatment | Antiproliferative effects | Induces apoptosis |
Mechanism of Action
The mechanism of action of azetidine involves its interaction with various molecular targets:
Enzyme Inhibition: Azetidine derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
DNA Interaction: Some azetidine derivatives can intercalate into DNA, disrupting its structure and function.
Cellular Pathways: Azetidine-containing compounds can modulate cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Similar compounds include:
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Piperidine: A six-membered nitrogen-containing ring with minimal ring strain.
Uniqueness: Azetidine’s balance of ring strain and stability makes it a versatile compound in synthetic chemistry, offering unique reactivity compared to its smaller and larger ring analogs .
Biological Activity
Azetidon, a derivative of azetidinone, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, highlighting its antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Overview of this compound
This compound belongs to the class of compounds known as azetidinones, which are characterized by a four-membered cyclic amide structure. This compound is significant in medicinal chemistry due to its structural similarity to well-known antibiotics such as penicillins and cephalosporins, which also contain a β-lactam ring. The biological activities of this compound are attributed to this unique structural feature.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of azetidinone demonstrate significant activity against pathogens responsible for serious infections, including:
- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
- Fungi : Active against Candida albicans.
Research indicates that minor modifications in the chemical structure of azetidinone derivatives can lead to substantial changes in their antimicrobial efficacy. For instance, a series of compounds were tested for their minimum inhibitory concentration (MIC) values, revealing that certain derivatives displayed high activity compared to standard antibiotics .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
2c | S. aureus | 8 |
2d | E. coli | 16 |
2e | M. tuberculosis | 4 |
Antiviral Activity
The antiviral potential of this compound has been explored against several viruses. Notably, studies have reported moderate to good activity against:
- Human respiratory syncytial virus (RSV)
- Chikungunya virus (ChikV)
- Human cytomegalovirus (HCMV)
One study highlighted that a specific derivative exhibited an EC50 value of 45 µM against human coronavirus 229E, outperforming ribavirin in terms of efficacy . These findings suggest that this compound and its derivatives could serve as promising candidates for antiviral drug development.
Anti-inflammatory and Anticancer Properties
This compound has also been recognized for its anti-inflammatory properties. Compounds derived from azetidinones have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies indicated that certain derivatives significantly reduced inflammation markers in cell cultures.
Furthermore, this compound exhibits anticancer activity by inhibiting tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in cancer progression. Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound derivatives:
- Antimicrobial Screening : A comprehensive study tested various azetidinone derivatives against multiple bacterial strains. Compounds with high activity were identified, paving the way for further development as new antibiotics.
- Antiviral Efficacy : Research focused on the antiviral properties of azetidinone derivatives showed significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in viral infections.
- Anti-inflammatory Assessment : In vivo studies demonstrated that specific azetidinone compounds effectively reduced inflammation in animal models, indicating their potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for azetidin derivatives, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Azetidin synthesis typically employs [2+2] cycloaddition, Staudinger reactions, or ring-opening/closure strategies. Reaction conditions (e.g., solvent polarity, temperature, catalyst choice) critically affect stereochemical outcomes. For example, chiral auxiliaries in Staudinger reactions can enhance enantiomeric excess (ee) by 30–50% compared to non-catalyzed methods. Characterize products via H/C NMR to confirm ring geometry and purity .
Q. How can researchers validate the structural purity of azetidin derivatives post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze coupling constants ( vs. ) to distinguish stereoisomers.
- HPLC-MS : Quantify purity and detect byproducts with <1% detection limits.
- X-ray crystallography : Resolve ambiguous stereochemistry for novel compounds .
Q. What are the standard protocols for evaluating azetidin stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Prepare buffer solutions (pH 2–10).
Incubate azetidin samples at 25°C, 40°C, and 60°C for 24–72 hours.
Monitor degradation via UV-Vis spectroscopy (λ = 220–300 nm) or LC-MS.
- Key Metric: Degradation rate constants () calculated using first-order kinetics .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported azetidin bioactivity data?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with target proteins (e.g., β-lactamases).
- Validate with MD simulations (NAMD/GROMACS) to assess conformational stability over 100-ns trajectories.
- Example: Conflicting IC values for cis/trans isomers may arise from differential solvent accessibility in binding pockets .
Q. What strategies mitigate signal overlap in H NMR spectra of azetidin macrocycles?
- Methodological Answer :
- Use DOSY NMR to separate signals based on molecular weight differences.
- Apply selective decoupling or 2D-COSY to resolve coupled protons in crowded regions (δ = 3.5–5.5 ppm).
- Case Study: Macrocyclic azetidins with pendant groups showed 20% improved spectral resolution in DMSO-d vs. CDCl due to reduced aggregation .
Q. How do researchers reconcile discrepancies in azetidin cytotoxicity across cell lines?
- Methodological Answer :
Normalize data using cell viability controls (e.g., MTT assay with HEK293 vs. HeLa cells).
Perform transcriptomic profiling (RNA-seq) to identify differential expression of efflux pumps (e.g., P-gp).
Validate with knockout models (CRISPR-Cas9) to isolate resistance mechanisms.
- Contradiction Analysis: Variability in IC may stem from P-gp overexpression in multidrug-resistant lines .
Q. What advanced techniques characterize azetidin-protein adducts in enzymatic inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (/).
- MALDI-TOF MS : Identify covalent adducts via mass shifts (e.g., + molecular weight of azetidin).
- Circular Dichroism (CD) : Monitor secondary structural changes in enzymes post-inhibition .
Q. Data Analysis & Reporting
Q. How should researchers address outliers in azetidin SAR (Structure-Activity Relationship) datasets?
- Methodological Answer :
- Apply Grubbs’ test (α = 0.05) to statistically identify outliers.
- Re-examine synthesis protocols for suspected impurities (e.g., via HRMS).
- Example: Outliers in logP vs. activity plots may indicate unaccounted membrane permeability factors .
Q. What are best practices for visualizing azetidin conformational dynamics in publications?
- Methodological Answer :
- Use PyMOL or VMD to generate time-lapsed snapshots from MD trajectories.
- Overlay Ramachandran plots to highlight sterically allowed dihedral angles.
- Guideline: Include raw data tables in supplements, with processed data (e.g., RMSD values) in main text .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in azetidin pharmacological assays?
- Methodological Answer :
- Adopt FAIR principles : Share raw NMR/MS data in public repositories (e.g., Zenodo).
- Detail solvent batch numbers, freeze-thaw cycles, and cell passage numbers in supplements.
- Critical Step: Pre-treat cells with 0.1% DMSO controls to rule out solvent cytotoxicity .
Properties
IUPAC Name |
[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDKFODLYVMQG-UBHAPETDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998168 | |
Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76855-69-1 | |
Record name | Azetidon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76855-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076855691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZETIDON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75874VBV1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.